FA-Met-OH

説明

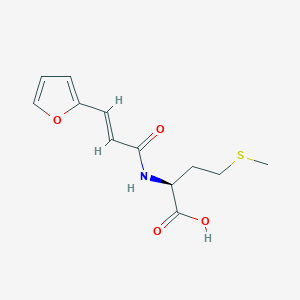

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-18-8-6-10(12(15)16)13-11(14)5-4-9-3-2-7-17-9/h2-5,7,10H,6,8H2,1H3,(H,13,14)(H,15,16)/b5-4+/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFWWYXHMBWCPB-YEZKRMTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C=CC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Function of N-Formyl-Methioninol (FA-Met-OH) in Lipid Metabolism: A Review of the Current Scientific Landscape

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

The following document addresses the topic of the biological function of N-Formyl-Methioninol (FA-Met-OH) in lipid metabolism. Our commitment is to provide in-depth, technically accurate, and authoritatively referenced information. After a comprehensive review of the current scientific literature, we have concluded that there is insufficient available data to construct the requested in-depth technical guide on the specific role of N-Formyl-Methioninol in lipid metabolism.

This document will instead provide a transparent overview of the available scientific knowledge on related compounds, primarily N-formylmethionine (fMet), and will highlight the current gap in our understanding of FA-Met-OH's specific functions, particularly within the context of lipid biology. We believe this approach upholds the principles of scientific integrity by clearly delineating what is known from what remains to be discovered.

Introduction: The Enigmatic Status of N-Formyl-Methioninol (FA-Met-OH)

N-Formyl-Methioninol (FA-Met-OH) is a derivative of the amino acid methionine. While its chemical structure is defined, its biological role, especially in the intricate network of lipid metabolism, is not well-documented in peer-reviewed scientific literature. Lipid metabolism encompasses a vast array of processes, including the synthesis, breakdown, and transport of fatty acids, triglycerides, and cholesterol, all of which are fundamental to cellular function, energy storage, and signaling.[1][2] A thorough investigation for direct evidence linking FA-Met-OH to these pathways has not yielded substantial findings.

In contrast, the closely related molecule, N-formylmethionine (fMet), has been extensively studied. fMet is a modified amino acid that plays a crucial role as the initiating amino acid in protein synthesis in bacteria and in the mitochondria of eukaryotic cells.[3][4][5] This distinction is a key element of the endosymbiotic theory. The presence of fMet-containing peptides in mammals is recognized by the innate immune system as a sign of bacterial infection or tissue damage, triggering inflammatory responses through formyl peptide receptors (FPRs).[4][6]

Given the limited direct information on FA-Met-OH, this guide will proceed by:

-

Detailing the well-established biological functions of the related molecule, N-formylmethionine (fMet).

-

Exploring the potential, though currently speculative, avenues through which a molecule like FA-Met-OH could theoretically interact with lipid metabolism.

-

Outlining the experimental methodologies that would be necessary to elucidate the function of FA-Met-OH in this domain.

The Well-Characterized World of N-formylmethionine (fMet): A Potential Starting Point?

Understanding fMet is crucial as it represents the most closely related compound to FA-Met-OH with a known biological function.

Role in Protein Synthesis

In prokaryotes, mitochondria, and chloroplasts, protein synthesis is initiated with fMet.[4] The formyl group is added to the methionine after it has been loaded onto its specific transfer RNA (tRNAfMet).[4] Following the initiation of translation, this formyl group, and often the entire fMet residue, is removed from the nascent polypeptide chain by enzymes such as peptide deformylase.[3][4] In eukaryotic cytosolic protein synthesis, unmodified methionine is used for initiation.[3]

fMet as a Damage-Associated Molecular Pattern (DAMP)

When bacteria are destroyed or when mitochondria from damaged tissues release their contents, fMet-containing peptides are exposed to the host's immune system.[4] These peptides act as potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages, by binding to and activating formyl peptide receptors (FPRs) on the surface of these immune cells.[4][6] This signaling cascade is a critical component of the innate immune response, initiating inflammation to clear pathogens and cellular debris. Recent research also suggests that mitochondrial N-formyl peptides can influence the progression of various pathological conditions by acting as damage-associated molecular patterns (DAMPs).[6]

fMet and Protein Degradation

Interestingly, recent studies have revealed that N-terminal fMet can also act as a degradation signal (a "degron") for proteins in both bacteria and eukaryotes under certain conditions.[7][8][9] This suggests a role for fMet in protein quality control.

Hypothetical Intersections of Formylated Compounds with Lipid Metabolism

While direct evidence is lacking for FA-Met-OH, we can speculate on potential mechanisms of interaction with lipid metabolism based on established principles of cellular biology and signaling.

Indirect Effects via Immune Modulation

If FA-Met-OH were to interact with formyl peptide receptors, it could modulate inflammatory responses. Inflammation is intricately linked with lipid metabolism. For instance, chronic inflammation is a key factor in the development of obesity-related insulin resistance and dyslipidemia.[10] Immune cells, when activated, undergo significant metabolic reprogramming, which includes alterations in fatty acid synthesis and oxidation. Therefore, any immunomodulatory role of FA-Met-OH could have downstream consequences on systemic and cellular lipid profiles.

Mitochondrial Function and Lipid Metabolism

Mitochondria are central hubs for lipid metabolism, particularly fatty acid β-oxidation, the process of breaking down fatty acids to generate ATP.[2][11] Given that fMet is integral to mitochondrial protein synthesis, any compound that influences this process could indirectly affect the expression of mitochondrial proteins essential for lipid metabolism. If FA-Met-OH is a metabolite produced within or acting upon mitochondria, it could potentially influence mitochondrial bioenergetics and, consequently, fatty acid oxidation.

Signaling Pathways in Lipid Metabolism

Lipid metabolism is tightly regulated by a complex network of signaling pathways involving key molecules like PPARs, mTOR, and protein kinase C.[12] These pathways respond to a variety of stimuli, including nutrient availability and inflammatory signals. A novel molecule like FA-Met-OH could potentially act as a signaling molecule, binding to as-yet-unidentified receptors or allosterically modulating enzymes involved in these pathways.

A Roadmap for Investigation: Experimental Methodologies to Uncover the Function of FA-Met-OH

To move from speculation to evidence-based understanding, a systematic experimental approach is required. The following outlines key methodologies that would be essential in elucidating the potential role of FA-Met-OH in lipid metabolism.

Lipid Profiling and Quantification

The first step in determining a functional role in lipid metabolism is to assess whether FA-Met-OH treatment alters the lipid composition of cells or tissues.

-

Methodologies:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A gold standard for fatty acid profiling, GC-MS allows for the separation and quantification of individual fatty acids after their conversion to volatile fatty acid methyl esters (FAMEs).[13][14][15][16]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for comprehensive lipidomics, enabling the analysis of a wide range of lipid classes, including triglycerides, phospholipids, and cholesterol esters, without the need for derivatization.[13][17]

-

-

Experimental Protocol: Cellular Lipid Extraction and Analysis by GC-MS

-

Cell Culture and Treatment: Culture relevant cell lines (e.g., hepatocytes, adipocytes) in standard conditions. Treat cells with varying concentrations of FA-Met-OH or a vehicle control for a specified time period.

-

Cell Harvesting and Lipid Extraction: Aspirate the culture medium, wash cells with ice-cold phosphate-buffered saline (PBS), and scrape cells into a solvent mixture, typically chloroform:methanol (2:1, v/v), for total lipid extraction (Folch method).

-

Phase Separation: Add water to the extract to induce phase separation. The lower organic phase containing the lipids is carefully collected.

-

Transesterification to FAMEs: Evaporate the solvent under a stream of nitrogen. Add a methanolic solution of a catalyst (e.g., boron trifluoride or methanolic HCl) and heat to convert fatty acids to their corresponding methyl esters.

-

Extraction of FAMEs: After cooling, add hexane and water to extract the FAMEs into the upper hexane layer.

-

GC-MS Analysis: Inject an aliquot of the hexane layer into a gas chromatograph equipped with a suitable capillary column and coupled to a mass spectrometer. Identify and quantify individual FAMEs by comparing their retention times and mass spectra to those of known standards.

-

Enzyme Activity Assays

To determine if FA-Met-OH directly interacts with key enzymes in lipid metabolism, in vitro activity assays are crucial.

-

Target Enzymes:

-

Fatty Acid Synthase (FASN): A key enzyme in de novo lipogenesis.[18]

-

Acetyl-CoA Carboxylase (ACC): The rate-limiting enzyme in fatty acid synthesis.[2]

-

Carnitine Palmitoyltransferase 1 (CPT1): A critical enzyme for the transport of long-chain fatty acids into mitochondria for β-oxidation.[2]

-

Hormone-Sensitive Lipase (HSL): An important enzyme in the hydrolysis of triglycerides in adipose tissue.[1]

-

-

Methodologies: Enzyme activity can be measured using various techniques, including spectrophotometric, fluorometric, or radiometric assays, which monitor the consumption of a substrate or the formation of a product over time.[19][20]

-

Experimental Protocol: Fluorometric Fatty Acid Synthase (FASN) Activity Assay

-

Reaction Mixture Preparation: In a microplate well, prepare a reaction buffer containing all necessary substrates and cofactors for FASN activity (acetyl-CoA, malonyl-CoA, and NADPH), excluding the enzyme.

-

Addition of FA-Met-OH: Add varying concentrations of FA-Met-OH or a vehicle control to the wells.

-

Initiation of Reaction: Add purified FASN enzyme to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader. Monitor the decrease in NADPH fluorescence (Excitation ~340 nm, Emission ~460 nm) over time. The rate of NADPH consumption is directly proportional to FASN activity.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of FA-Met-OH. A decrease in velocity would suggest inhibition of FASN activity.

-

Signaling Pathway Analysis

Investigating the effect of FA-Met-OH on key signaling pathways that regulate lipid metabolism is essential.

-

Methodologies:

-

Western Blotting: To assess changes in the phosphorylation status or total protein levels of key signaling molecules (e.g., Akt, AMPK, mTOR).

-

Quantitative PCR (qPCR): To measure changes in the gene expression of downstream targets of these signaling pathways.

-

Reporter Gene Assays: To measure the transcriptional activity of nuclear receptors like PPARs.

-

Visualizing the Path Forward: Proposed Experimental Workflow

To systematically investigate the biological function of FA-Met-OH in lipid metabolism, a structured workflow is necessary.

Sources

- 1. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 2. Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. N-Formylmethionine - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. mdpi.com [mdpi.com]

- 7. Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oaepublish.com [oaepublish.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. sinobiological.com [sinobiological.com]

- 13. alliedacademies.org [alliedacademies.org]

- 14. Emerging analytical techniques for lipid profiling in food products: insights into processing effects and quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Creating a fatty acid methyl ester database for lipid profiling in a single drop of human blood using high resolution capillary gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 20. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

molecular mechanism of FA-Met-OH signaling pathways

An In-depth Technical Guide to the Molecular Mechanisms of N-Formyl Peptide Signaling Pathways

Foreword

N-formyl peptides, derived from bacteria and mitochondria, represent a crucial class of molecules that alert the innate immune system to infection and cellular damage. The signaling pathways initiated by these molecules are fundamental to host defense, inflammation, and a variety of other physiological and pathological processes. This guide provides a comprehensive exploration of the molecular mechanisms underpinning N-formyl peptide signaling, intended for researchers, scientists, and drug development professionals. We will delve into the intricate details of receptor activation, downstream signaling cascades, and the resultant cellular responses, supported by field-proven insights and experimental methodologies.

Part 1: The Initiators - N-Formyl Peptides as DAMPs and PAMPs

Protein synthesis in bacteria and eukaryotic organelles like mitochondria is initiated with N-formylmethionine (fMet).[1][2][3][4] Consequently, proteins and peptides released from these sources often retain this N-terminal formyl group, a feature not present in eukaryotic cytosolic proteins.[2][3][4] This molecular distinction allows the host's innate immune system to recognize these N-formyl peptides as either Pathogen-Associated Molecular Patterns (PAMPs) when they originate from bacteria, or as Damage-Associated Molecular Patterns (DAMPs) when released from damaged host mitochondria.[5] The prototypical and most potent of these peptides is N-formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF).[6][7] The detection of these peptides triggers a rapid inflammatory and immune response aimed at eliminating the source of infection or clearing cellular debris.[5][7]

Part 2: The Gatekeepers - The N-Formyl Peptide Receptor (FPR) Family

The cellular effects of N-formyl peptides are mediated by a specific subfamily of G protein-coupled receptors (GPCRs) known as the N-formyl peptide receptors (FPRs).[8][9][10] These receptors are pattern recognition receptors (PRRs) that play a critical role in the innate immune system.[8][11]

FPR Family Members

In humans, the FPR family consists of three members, each encoded by a separate gene on chromosome 19:[8]

-

FPR1 : This is the high-affinity receptor for many bacterial N-formyl peptides, including the archetypal agonist fMLP.[8] It is primarily involved in host defense against bacterial infections.[9]

-

FPR2 (also known as ALX) : FPR2 is a more promiscuous receptor, binding not only to N-formyl peptides but also to a wide array of other ligands, including the anti-inflammatory lipid mediator lipoxin A4 and peptides released from damaged tissues.[9][10] This dual role implicates FPR2 in both pro-inflammatory and anti-inflammatory (pro-resolution) processes, as well as in conditions like tumorigenesis and neurodegenerative diseases.[6][9]

-

FPR3 : The function and pharmacological properties of FPR3 are the least understood of the three, though it is known to bind some N-formyl peptides.[9][10]

Cellular Expression

FPRs were initially identified on phagocytic leukocytes, such as neutrophils and monocytes, where they mediate chemotaxis.[6][8] However, their expression is now known to be much broader, including on various non-hematopoietic cells like epithelial cells, endothelial cells, hepatocytes, and neurons.[8] This widespread distribution suggests that FPR signaling has more complex functions beyond just chemoattraction.[8]

Part 3: The Core Machinery - Intracellular Signaling Cascades

Upon binding of an N-formyl peptide, FPRs undergo a conformational change that initiates a cascade of intracellular signaling events. As members of the GPCR superfamily, FPRs transduce signals across the plasma membrane primarily through the activation of heterotrimeric G proteins.[8][12]

G-Protein Coupling and Primary Effectors

FPRs, particularly FPR1 and FPR2, predominantly couple to pertussis toxin-sensitive G proteins of the Gαi family.[9][12] Activation of the receptor catalyzes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. Both the Gαi-GTP and the Gβγ subunits can then modulate the activity of various downstream effector enzymes.[13]

The primary signaling pathways activated by FPRs include:

-

Phospholipase C (PLC) Pathway : The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).

-

Phosphoinositide 3-Kinase (PI3K) Pathway : FPR activation leads to the stimulation of PI3K, often via the Gβγ subunit.[9][13] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream kinases such as Akt (also known as Protein Kinase B).

-

Mitogen-Activated Protein Kinase (MAPK) Cascades : FPRs activate several MAPK pathways, including the extracellular signal-regulated kinase (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways.[9][14] This activation can occur through various mechanisms, including those dependent on G-proteins, β-arrestins, and upstream kinases like PI3K.[15][16]

-

RhoA/ROCK Pathway : Chemerin, a ligand for GPR1 (a receptor with some homology to FPRs), has been shown to activate the RhoA/ROCK pathway, which is crucial for cytoskeletal rearrangements and cell migration.[17] This pathway is also implicated in FPR-mediated chemotaxis.

Caption: Core signaling pathways activated by N-formyl peptide receptors (FPRs).

Cellular Outcomes of FPR Signaling

The activation of these intricate signaling networks culminates in a variety of rapid and potent cellular responses, particularly in immune cells like neutrophils:

| Cellular Response | Key Signaling Pathways Involved | Primary Function |

| Chemotaxis | PI3K/Akt, MAPK, RhoA/ROCK | Directed migration of immune cells to sites of infection or injury.[6][8] |

| Phagocytosis | PLC/Ca²⁺, PI3K | Engulfment and destruction of pathogens and cellular debris.[13] |

| Oxidative Burst | PLC/PKC, PI3K | Production of reactive oxygen species (ROS) to kill invading microbes.[11][13] |

| Degranulation | PLC/Ca²⁺ | Release of antimicrobial proteins and enzymes from intracellular granules.[13] |

| Inflammation | MAPK, NF-κB | Transcription and release of pro-inflammatory cytokines and chemokines to amplify the immune response.[7][9] |

| Angiogenesis | MAPK | Formation of new blood vessels, a process implicated in both wound healing and cancer.[11] |

Part 4: Experimental Methodologies for Studying FPR Signaling

Elucidating the FA-Met-OH (N-formyl peptide) signaling pathway requires a multi-faceted experimental approach. The causality behind these choices is to validate each step of the signaling cascade, from ligand-receptor interaction to the final cellular response.

Receptor Binding Assays

-

Objective : To determine the binding affinity (Kd) and specificity of N-formyl peptides for their receptors.

-

Protocol: Radioligand Competition Binding Assay

-

Cell/Membrane Preparation : Isolate membranes from cells endogenously expressing or recombinantly overexpressing the FPR of interest.

-

Incubation : Incubate a constant concentration of a radiolabeled N-formyl peptide (e.g., ³H-fMLP) with the cell membranes in the presence of increasing concentrations of a non-labeled competitor peptide (the "cold" ligand).

-

Separation : Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis : Plot the percentage of specific binding against the log concentration of the competitor. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the Ki (inhibition constant), which reflects the affinity of the competitor for the receptor.[18]

-

-

Causality : This assay directly measures the interaction between the ligand and the receptor at the cell surface, providing fundamental data on receptor pharmacology.

G-Protein Activation Assays

-

Objective : To confirm that receptor activation leads to G-protein engagement.

-

Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation : Prepare cell membranes as described above.

-

Incubation : Incubate the membranes with the N-formyl peptide agonist, GDP, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Reaction : Upon receptor activation, the Gα subunit releases GDP and binds [³⁵S]GTPγS.

-

Separation & Quantification : Separate bound from free [³⁵S]GTPγS via filtration and quantify using a scintillation counter.

-

Analysis : An increase in [³⁵S]GTPγS binding in the presence of the agonist indicates G-protein activation.[19]

-

-

Causality : This functional assay provides a direct measure of the first intracellular step following receptor activation, confirming the receptor's ability to act as a guanine nucleotide exchange factor (GEF) for its cognate G protein.

Second Messenger Quantification

-

Objective : To measure the production of key intracellular second messengers like Ca²⁺ and PIP3.

-

Protocol: Intracellular Calcium Mobilization Assay

-

Cell Loading : Load live cells with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation : Establish a baseline fluorescence reading using a fluorometer or fluorescence microscope. Add the N-formyl peptide agonist to the cells.

-

Measurement : Record the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular Ca²⁺ concentration.[15]

-

-

Causality : This assay validates the activation of the PLC pathway, a major downstream branch of FPR signaling.

Kinase Activation Assays

-

Objective : To assess the activation of downstream protein kinases like Akt and ERK.

-

Protocol: Western Blotting for Phosphorylated Kinases

-

Cell Treatment : Treat cells with the N-formyl peptide for various time points.

-

Lysis : Lyse the cells to extract total protein.

-

SDS-PAGE and Transfer : Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting : Probe the membrane with primary antibodies specific for the phosphorylated (active) form of the kinase of interest (e.g., anti-phospho-Akt or anti-phospho-ERK). Then, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection : Visualize the bands using a chemiluminescent substrate.

-

Normalization : Re-probe the same membrane with an antibody against the total amount of the kinase to ensure equal loading.[14][16]

-

-

Causality : This method provides direct evidence of the activation state of specific signaling nodes within the pathway, allowing for a detailed mapping of the cascade.

Sources

- 1. SMPDB [smpdb.ca]

- 2. N-Formylmethionine - Wikipedia [en.wikipedia.org]

- 3. Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. mdpi.com [mdpi.com]

- 8. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. multispaninc.com [multispaninc.com]

- 10. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-apoptotic signaling by hepatocyte growth factor/Met via the phosphatidylinositol 3-kinase/Akt and mitogen-activated protein kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Downstream branches of receptor tyrosine kinase signaling act interdependently to shape the face - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dalspace.library.dal.ca [dalspace.library.dal.ca]

- 18. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Pivotal Role of N-Formylmethionine (FA-Met-OH) in the Regulation of Endogenous Metabolites: A Technical Guide for Researchers

This guide provides an in-depth exploration of N-Formylmethionine (FA-Met-OH) and its derivatives as critical signaling molecules in the intricate network of endogenous metabolite regulation. Moving beyond its well-established role as a chemoattractant, we will delve into its biosynthesis, its impact on cellular metabolism in both physiological and pathological states, and the advanced methodologies for its study. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this multifaceted molecule.

Unveiling FA-Met-OH: From Bacterial Signature to Endogenous Regulator

N-Formylmethionine (FA-Met-OH), often denoted as fMet, is a modified amino acid that serves as the initiating residue in protein synthesis in bacteria and in eukaryotic organelles of bacterial origin, namely mitochondria.[1][2] Historically viewed by the vertebrate immune system as a hallmark of bacterial invasion, the release of FA-Met-OH and N-formylated peptides (fMPs) from invading pathogens triggers a robust innate immune response.[3][4] However, a growing body of evidence has illuminated a more nuanced role for FA-Met-OH as an endogenous regulator, released from stressed or damaged host mitochondria, where it functions as a Damage-Associated Molecular Pattern (DAMP).[5][6] This dual identity as both an exogenous and endogenous signaling molecule places FA-Met-OH at a critical nexus of immunity and metabolic regulation.

The Biosynthesis and Metabolic Fate of FA-Met-OH

The biological activity of FA-Met-OH is intrinsically linked to its synthesis and degradation pathways.

Biosynthesis

The formylation of methionine is a crucial step that occurs on the initiator methionyl-transfer RNA (Met-tRNAi). The key enzyme in this process is methionyl-tRNA formyltransferase (FMT) , which catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to Met-tRNAi.[6] In bacteria, this ensures that protein synthesis begins with N-formylmethionine. Similarly, within mitochondria, this process is conserved.[2]

Recent studies have also identified the presence of N-terminally formylated proteins in the eukaryotic cytosol, particularly under conditions of cellular stress.[7][8] This suggests a potential for the intracellular generation of FA-Met-OH or fMPs independent of mitochondrial or bacterial release.

Release and Degradation

FA-Met-OH and fMPs are released into the extracellular space upon bacterial lysis or mitochondrial damage.[5][6] Once released, their signaling activity is tightly regulated by enzymatic degradation. The N-terminal formyl group can be removed by peptide deformylase (PDF) , followed by the cleavage of the methionine residue by methionine aminopeptidase (MetAP) .[2][9] The oxidation of the methionine residue within fMPs can also lead to a loss of their biological activity.[10]

Figure 1: The lifecycle of FA-Met-OH and N-formylated peptides.

The Formyl Peptide Receptor Family: Gateways for FA-Met-OH Signaling

The biological effects of FA-Met-OH and fMPs are primarily mediated by a family of G protein-coupled receptors known as the formyl peptide receptors (FPRs).[4][11] In humans, this family consists of three members: FPR1, FPR2 (also known as ALX/FPR2), and FPR3.[3]

| Receptor | Primary Ligands | Binding Affinity (fMLP) | Key Functions |

| FPR1 | N-formylated peptides (e.g., fMLP) | High (Kd ~1 nM)[12] | Pro-inflammatory responses, chemotaxis of neutrophils and monocytes, phagocytosis, superoxide production.[3][4] |

| FPR2/ALX | Diverse ligands including fMPs, lipoxin A4, annexin A1, amyloid beta | Low (Kd ~430 nM)[12] | Both pro-inflammatory and pro-resolving functions, depending on the ligand.[13] |

| FPR3 | Less well-characterized, some evidence for binding to fMPs. | - | Role in inflammation and immune regulation is still under investigation.[13] |

Table 1: Characteristics of the Human Formyl Peptide Receptor Family.

Upon ligand binding, FPRs, which are coupled to pertussis toxin-sensitive Gi proteins, initiate a cascade of intracellular signaling events.[13] This includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[12] Downstream signaling also involves the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, culminating in a range of cellular responses.[6]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Formylmethionine - Wikipedia [en.wikipedia.org]

- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Circulating N-formylmethionine and metabolic shift in critical illness: a multicohort metabolomics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases | MDPI [mdpi.com]

- 7. N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Relationship between the binding of N-formylmethionylleucylphenylalanine and the respiratory response in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 12. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

An In-depth Technical Guide to the Biosynthesis of N-Formyl-methioninol (FA-Met-OH) and its Metabolic Precursors

Abstract

N-Formyl-methioninol (FA-Met-OH) is a molecule of significant interest in the fields of biochemistry and drug development, primarily due to its structural similarity to N-formylmethionine (fMet), a potent initiator of bacterial protein synthesis and a key player in innate immunity. Understanding the biosynthetic origins of FA-Met-OH is crucial for elucidating its physiological roles and for the rational design of therapeutic agents that may modulate its activity. This technical guide provides a comprehensive overview of the metabolic precursors and a plausible biosynthetic pathway for FA-Met-OH. Drawing upon established biochemical principles and inferential evidence from related metabolic routes, we propose a pathway centered on the modification of the well-characterized Ehrlich pathway. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of FA-Met-OH biosynthesis.

Introduction: The Significance of N-Formyl-methioninol

N-formylated peptides and amino acids, particularly those containing N-formylmethionine (fMet), are recognized by the innate immune system as potent chemoattractants, signaling the presence of bacterial invasion or mitochondrial damage.[1] FA-Met-OH, as a derivative of fMet, is hypothesized to play a role in similar signaling cascades, potentially acting as an agonist or antagonist of formyl peptide receptors (FPRs). Its unique structure, featuring a terminal alcohol instead of a carboxylic acid, suggests distinct biochemical properties and metabolic fates compared to fMet. A thorough understanding of its biosynthesis is the first step toward unraveling its biological functions and therapeutic potential.

Metabolic Precursors: Building Blocks of FA-Met-OH

The biosynthesis of any metabolite is fundamentally dependent on the availability of its constituent precursors. For FA-Met-OH, the core precursors are identified as L-methionine and a formyl group donor .

L-Methionine: The Carbon and Sulfur Backbone

L-methionine is an essential amino acid in humans, obtained through diet, while plants and microorganisms can synthesize it de novo.[2] Its biosynthetic pathway is well-established and serves as the ultimate source of the carbon skeleton and sulfur atom in FA-Met-OH.

The synthesis of methionine primarily occurs through the aspartate family pathway, where aspartic acid is converted through a series of enzymatic steps to homoserine.[2] Homoserine is then activated and subsequently converted to homocysteine. The final step involves the methylation of homocysteine to yield methionine, a reaction catalyzed by methionine synthase.[3]

Table 1: Key Enzymes in L-Methionine Biosynthesis

| Enzyme | EC Number | Reaction |

| Aspartokinase | 2.7.2.4 | Aspartate → Aspartyl-phosphate |

| Aspartate-semialdehyde dehydrogenase | 1.2.1.11 | Aspartyl-phosphate → Aspartate-semialdehyde |

| Homoserine dehydrogenase | 1.1.1.3 | Aspartate-semialdehyde → Homoserine |

| Homoserine O-transsuccinylase | 2.3.1.46 | Homoserine → O-Succinylhomoserine |

| Cystathionine γ-synthase | 2.5.1.48 | O-Succinylhomoserine + Cysteine → Cystathionine |

| Cystathionine β-lyase | 4.4.1.8 | Cystathionine → Homocysteine + Pyruvate + NH₃ |

| Methionine synthase | 2.1.1.13 / 2.1.1.14 | Homocysteine → Methionine |

Formyl Group Donors: The Source of the N-Formyl Moiety

The formylation of the amino group of methionine is a critical step. In biological systems, the primary donor of formyl groups is 10-formyltetrahydrofolate (10-fTHF) .[4] This cofactor is a key intermediate in one-carbon metabolism and is essential for the biosynthesis of purines and the formylation of initiator methionyl-tRNA (fMet-tRNA) in bacteria and mitochondria.[5] The enzyme responsible for transferring the formyl group to methionyl-tRNA is methionyl-tRNA formyltransferase.[6]

Proposed Biosynthetic Pathway of FA-Met-OH: An Adaptation of the Ehrlich Pathway

While a dedicated biosynthetic pathway for FA-Met-OH has not been explicitly elucidated in the scientific literature, a compelling and plausible route can be proposed by integrating knowledge of N-formylmethionine metabolism and the established Ehrlich pathway . The Ehrlich pathway is a well-characterized metabolic route in yeast and other microorganisms for the catabolism of amino acids into their corresponding higher alcohols, also known as fusel alcohols.[7][8]

We hypothesize that FA-Met-OH is synthesized from N-formylmethionine (fMet) through a modified Ehrlich-like pathway. This proposed pathway consists of three key enzymatic steps:

-

Transamination of N-formylmethionine.

-

Decarboxylation of the resulting α-keto acid.

-

Reduction of the subsequent aldehyde to an alcohol.

This proposed pathway leverages the existing cellular machinery for amino acid catabolism and provides a logical route from a known biological precursor to the final product.

Diagram 1: Proposed Biosynthetic Pathway of FA-Met-OH

Caption: Proposed biosynthesis of FA-Met-OH from L-methionine.

Step 1: N-Formylation of Methionine

The initial and pivotal step is the formylation of L-methionine to yield N-formylmethionine (fMet). In bacteria and mitochondria, this occurs at the level of methionyl-tRNA, catalyzed by methionyl-tRNA formyltransferase.[6] For the biosynthesis of free FA-Met-OH, it is plausible that a similar formyltransferase exists that can act on free L-methionine, or that fMet is released from the degradation of N-formylated proteins.

Step 2: Transamination of N-Formylmethionine

The first committed step in the proposed Ehrlich-like pathway is the removal of the α-amino group of fMet via transamination. This reaction would be catalyzed by a broad-substrate-specificity aminotransferase.[7] The amino group is transferred to an α-keto acid acceptor (e.g., α-ketoglutarate), resulting in the formation of the corresponding N-formylated α-keto acid: N-formyl-α-keto-γ-(methylthio)butyrate.

Step 3: Decarboxylation to N-Formyl-methional

The N-formylated α-keto acid intermediate then undergoes decarboxylation, a reaction catalyzed by an α-keto acid decarboxylase. This step removes the carboxyl group as carbon dioxide, yielding N-formyl-methional.

Step 4: Reduction to N-Formyl-methioninol

The final step is the reduction of the aldehyde group of N-formyl-methional to a primary alcohol, resulting in the formation of FA-Met-OH. This reduction is catalyzed by an alcohol dehydrogenase, typically utilizing NADH or NADPH as the reducing equivalent.[7]

Alternative Biosynthetic Route: Formylation of Methioninol

An alternative, though less likely, pathway for the biosynthesis of FA-Met-OH involves the initial conversion of L-methionine to methioninol, followed by a subsequent N-formylation step.

Diagram 2: Alternative Biosynthetic Pathway for FA-Met-OH

Caption: Alternative biosynthesis via reduction then formylation.

This pathway would require a carboxylate reductase or a multi-enzyme system capable of reducing the carboxylic acid of methionine to an alcohol. While such enzymes exist, their specificity for amino acids is not as well-established as the enzymes of the Ehrlich pathway. Subsequently, a specific N-formyltransferase would be required to formylate methioninol.

Experimental Validation: A Roadmap for Researchers

The proposed biosynthetic pathway for FA-Met-OH provides a strong hypothetical framework that requires experimental validation. The following section outlines key experimental approaches for researchers in this field.

Isotopic Labeling Studies

The use of stable isotope-labeled precursors is a powerful tool to trace metabolic pathways.

Protocol 1: In Vivo Isotopic Labeling

-

Culture Preparation: Grow the microorganism or cell line of interest in a defined medium.

-

Precursor Spiking: Supplement the medium with a stable isotope-labeled precursor, such as ¹³C- or ¹⁵N-labeled L-methionine or ¹³C-labeled formate.

-

Incubation: Allow the cells to grow and metabolize the labeled precursor for a defined period.

-

Metabolite Extraction: Harvest the cells and perform a metabolite extraction.

-

LC-MS/MS Analysis: Analyze the cell extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the incorporation of the isotopic label into FA-Met-OH.

Diagram 3: Experimental Workflow for Isotopic Labeling

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methionine - Wikipedia [en.wikipedia.org]

- 3. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Listeria monocytogenes folate metabolism is required to generate N-formylmethionine during infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Formylmethionine - Wikipedia [en.wikipedia.org]

- 7. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. amino acid catabolic process to alcohol via Ehrlich pathway | SGD [yeastgenome.org]

Methodological & Application

Application Note: Solid Phase Extraction (SPE) Techniques for the Selective Isolation of N-formyl-methioninol (FA-Met-OH)

Abstract

This application note provides a comprehensive guide to the development of solid phase extraction (SPE) methods for the selective isolation and purification of N-formyl-methioninol (FA-Met-OH) from complex biological matrices. Given the polar nature of FA-Met-OH, a derivative of the initiator amino acid N-formyl-methionine (fMet), this guide focuses on hydrophilic interaction liquid chromatography (HILIC)-based SPE strategies.[1] We will explore the fundamental principles of sorbent selection, method optimization, and provide detailed, step-by-step protocols. This document is intended for researchers, scientists, and drug development professionals engaged in studies where the quantification of FA-Met-OH is critical.

Introduction to N-formyl-methioninol (FA-Met-OH)

N-formyl-methioninol (FA-Met-OH) is the alcohol-reduced form of N-formyl-methionine (fMet). FMet is a crucial molecule in prokaryotic protein synthesis, where it serves as the initial amino acid.[2][3] In eukaryotes, fMet is found in proteins synthesized within mitochondria and chloroplasts.[2][3] The presence of fMet and its derivatives, such as FA-Met-OH, in mammalian systems can be indicative of bacterial infection or mitochondrial damage, making them important biomarkers.[3][4] The accurate detection and quantification of these formylated peptides and their derivatives in biological fluids are of significant interest in various fields, including immunology, oncology, and pharmacology.

The primary challenge in the analysis of FA-Met-OH is its high polarity, which makes it difficult to retain on traditional reversed-phase chromatography columns.[5] Solid phase extraction (SPE) offers a robust solution for the selective isolation and concentration of FA-Met-OH from complex sample matrices, thereby improving analytical sensitivity and accuracy.

Principles of Solid Phase Extraction (SPE) for Polar Analytes

SPE is a sample preparation technique that utilizes a solid sorbent to selectively retain an analyte of interest from a liquid sample.[6] The process typically involves four steps: conditioning, loading, washing, and elution.[6][7] For polar analytes like FA-Met-OH, the choice of sorbent and solvent conditions is critical for achieving effective retention and subsequent elution.

Sorbent Selection: The Case for Hydrophilic Interaction Liquid Chromatography (HILIC)

Given the hydrophilic nature of FA-Met-OH, a HILIC-based SPE approach is highly recommended. HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content.[1] The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase.[8]

Common HILIC SPE sorbents include:

-

Silica: A versatile and cost-effective polar sorbent.

-

Diol-bonded silica: Offers different selectivity compared to plain silica due to the presence of hydroxyl groups.

-

Amide-bonded silica: Provides strong hydrogen bonding interactions.

-

Polymeric sorbents with polar functional groups: Can offer high capacity and stability across a wide pH range.

The selection of the appropriate HILIC sorbent will depend on the specific sample matrix and the presence of potential interferences.

Visualizing the SPE Workflow

The following diagram illustrates the typical four-step process of solid phase extraction.

Caption: A generalized workflow for solid phase extraction.

Detailed SPE Protocol for FA-Met-OH using a HILIC Sorbent

This protocol provides a starting point for the extraction of FA-Met-OH from a biological fluid sample (e.g., plasma, urine) using a silica-based HILIC SPE cartridge. Optimization may be required based on the specific sample matrix and analytical requirements.

Materials and Reagents

-

HILIC SPE Cartridges (e.g., Silica, 100 mg / 1 mL)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Ammonium Hydroxide (NH₄OH), optional for pH adjustment

-

Sample Pre-treatment Solution: 95:5 (v/v) Acetonitrile:Water with 0.1% Formic Acid

-

Wash Solution: 95:5 (v/v) Acetonitrile:Water with 0.1% Formic Acid

-

Elution Solution: 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Collection tubes

Sample Pre-treatment

-

For plasma samples, perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of plasma.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

For urine samples, dilute 1:1 with the Sample Pre-treatment Solution and centrifuge to remove particulates.

SPE Procedure

-

Conditioning:

-

Pass 1 mL of acetonitrile through the HILIC SPE cartridge.

-

Pass 1 mL of the Sample Pre-treatment Solution through the cartridge. Do not allow the sorbent to go dry.

-

-

Sample Loading:

-

Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

-

-

Washing:

-

Pass 1 mL of the Wash Solution through the cartridge to remove any retained non-polar and weakly polar interferences.

-

-

Elution:

-

Elute the retained FA-Met-OH from the cartridge by passing 1 mL of the Elution Solution.

-

Collect the eluate in a clean collection tube.

-

-

Post-Elution:

-

The eluate can be directly injected into an LC-MS/MS system for analysis or evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase for further concentration.

-

Method Development and Optimization

The provided protocol is a general guideline. For optimal performance, the following parameters should be systematically evaluated:

-

Sorbent Selection: Test different HILIC phases (Silica, Diol, Amide) to determine the best retention and recovery for FA-Met-OH.

-

Sample Loading Conditions: The percentage of organic solvent in the sample loading solution is critical for retention. A higher organic content will lead to stronger retention.

-

Wash Solvent Composition: The wash solvent should be strong enough to remove interferences without eluting the analyte of interest. The organic content of the wash solvent can be incrementally increased to optimize this step.

-

Elution Solvent Composition: The elution solvent should be strong enough to fully recover the analyte. The aqueous content of the elution solvent is the primary driver for elution in HILIC mode. The pH of the elution solvent can also be adjusted to improve recovery.

Quantitative Data Summary

The following table provides a hypothetical summary of expected performance characteristics for different HILIC SPE sorbents for the extraction of FA-Met-OH. These values would need to be determined experimentally.

| Sorbent Type | Sample Loading Solvent (% ACN) | Wash Solvent (% ACN) | Elution Solvent (% ACN) | Expected Recovery (%) |

| Silica | 95 | 95 | 50 | 85-95 |

| Diol | 90 | 90 | 40 | 80-90 |

| Amide | 95 | 95 | 60 | 90-100 |

Physicochemical Properties of N-formyl-methionine

Understanding the properties of the parent compound, N-formyl-methionine, is crucial for developing an effective SPE method for its derivative, FA-Met-OH.

Caption: Key physicochemical properties of N-formyl-methionine.

Conclusion

The selective extraction of the polar analyte N-formyl-methioninol from complex biological matrices can be effectively achieved using a well-developed solid phase extraction method. A strategy based on hydrophilic interaction liquid chromatography is particularly well-suited for this purpose. By carefully selecting the sorbent and optimizing the solvent conditions for each step of the SPE process, researchers can achieve high recovery and clean extracts, enabling accurate and sensitive downstream analysis. The protocols and principles outlined in this application note provide a solid foundation for developing robust and reliable SPE methods for FA-Met-OH and other polar N-formylated compounds.

References

- Waters Corporation. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.

- Katarzyna, B., & Monika, W. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.

- Harshitha, S., et al. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology.

- Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography (HILIC).

- FooDB. (2011, September 21). Showing Compound N-Formyl-L-methionine (FDB022372).

- MilliporeSigma. N-Formyl- L -methionine = 90 TLC 4289-98-9.

- Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.

- National Center for Biotechnology Information. N-formyl-L-methioninate. PubChem.

- ChemicalBook. (2026, February 2). N-FORMYL-L-METHIONINE | 4289-98-9.

- Wikipedia. N-Formylmethionine.

- Kim, J. H., et al. (2019). Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. Journal of Biological Chemistry.

- Organomation. What is Solid Phase Extraction (SPE)?

- Lewis, T. R., et al. (2009, October 19). Measurement of environmental formylmethionyl‐peptides. NIOSHTIC-2.

- Waters Corporation. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Waters Blog.

- Kim, J. H. (2022, March 31). Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? BMB Reports.

- Phenomenex. The Complete Guide to Solid Phase Extraction (SPE).

- Kim, J. H. (2019, March 31). N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins. BMB Reports.

- Supelco. Guide to Solid Phase Extraction.

- Kim, J. H., et al. (2025, September 19). (PDF) Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. ResearchGate.

- Phenomenex. (2018, September 25). Simple Steps for Solid Phase Extraction (SPE). YouTube.

- Steiner, A. M., et al. (2019). Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. ACS Chemical Biology.

- Zhang, T., et al. (2024, February 21). A Fast and Simple Solid Phase Extraction-Based Method for Glucosinolate Determination: An Alternative to the ISO-9167 Method. Molecules.

- Ghiasi, E., et al. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. International Journal of Molecular Sciences.

- Tornesello, A., et al. (2025, October 15). Solid Phase Formylation of N-Terminus Peptides. ResearchGate.

- Tornesello, A., et al. (2016, June 4). Solid Phase Formylation of N-Terminus Peptides. Molecules.

Sources

- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Formylmethionine - Wikipedia [en.wikipedia.org]

- 3. Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. longdom.org [longdom.org]

- 6. organomation.com [organomation.com]

- 7. m.youtube.com [m.youtube.com]

- 8. welch-us.com [welch-us.com]

Application Note & Protocols: Preparing Biological Samples for the Analysis of S-(hydroxymethyl)methanethiol (FA-Met-OH)

An authoritative guide to the preparation of biological samples for the quantitative analysis of S-(hydroxymethyl)methanethiol (FA-Met-OH), a key adduct of formaldehyde and methanethiol.

Introduction: The Significance of Formaldehyde Adducts

Formaldehyde (FA) is a molecule of dual identity. It is a well-known environmental toxin and carcinogen, yet it is also an essential, endogenously produced metabolite central to one-carbon metabolism.[1][2] This reactivity, particularly with nucleophilic amino and thiol groups, is the basis for both its toxicity and its physiological roles.[2] The spontaneous reaction of formaldehyde with biological thiols, such as the side chain of cysteine or the abundant antioxidant glutathione (GSH), forms hydroxymethyl adducts.[3]

This guide focuses on the analysis of a specific, yet potentially significant, adduct: S-(hydroxymethyl)methanethiol, which we will refer to as FA-Met-OH. This molecule is formed from the reaction of formaldehyde with methanethiol (Met-SH), a sulfur-containing compound produced during methionine metabolism. Given that both formaldehyde and methanethiol are key nodes in cellular metabolism, the concentration of their adduct, FA-Met-OH, may serve as a critical biomarker for the flux and bioavailability of reactive formaldehyde.

However, quantifying a labile and low-concentration analyte like FA-Met-OH in complex biological matrices such as plasma, tissues, or cell lysates presents significant analytical challenges. The success of any analysis hinges on a robust, validated, and meticulously executed sample preparation protocol designed to preserve the integrity of the analyte while removing interfering substances. This document provides a comprehensive overview of the critical pre-analytical considerations and detailed protocols for preparing biological samples for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Critical Pre-Analytical Considerations: Preserving Analyte Integrity

The stability of reactive metabolites is paramount. Errors introduced during the initial stages of sample handling are irreversible and will compromise the quality of the final data.

2.1 Sample Collection

-

Blood: Whole blood should be collected by venipuncture into tubes containing an anticoagulant, preferably potassium EDTA (K3-EDTA).[4] The use of other anticoagulants should be validated. Immediately after collection, tubes should be placed on ice to slow down metabolic activity.

-

Tissues: Tissues should be excised as rapidly as possible and either processed immediately or flash-frozen in liquid nitrogen to halt enzymatic and chemical reactions.

-

Cells: Adherent or suspension cells should be harvested quickly. Adherent cells can be scraped on ice in the presence of a suitable buffer, while suspension cells can be pelleted by centrifugation at a low temperature (e.g., 4°C).

2.2 Sample Handling and Storage

-

Temperature Control: All processing steps, including centrifugation, should be performed at 4°C whenever possible.

-

Long-Term Storage: For long-term storage, plasma, serum, tissue homogenates, and cell pellets must be stored at or below -70°C.[4] Calibrators and quality control (QC) samples should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored under the same conditions.[4]

-

Analyte Adsorption: FA-Met-OH, like other small molecules, can adsorb to glass and plastic surfaces, leading to inaccurate measurements. The use of silanized glassware or low-adsorption polypropylene tubes is highly recommended to minimize these losses.[4]

2.3 Preventing Artifactual Changes

-

High-Purity Reagents: Use LC-MS grade or higher purity solvents (e.g., water, acetonitrile, methanol) and reagents to avoid introducing contaminants that could interfere with the analysis or react with the analyte.

-

Internal Standards: A stable isotope-labeled (SIL) internal standard (e.g., ¹³C- or D₂-labeled FA-Met-OH) is the gold standard for quantitative mass spectrometry. The SIL internal standard should be added to the sample as early as possible in the workflow to account for analyte loss during all subsequent preparation steps.

Sample Preparation Workflows

The choice of sample preparation method depends on the biological matrix, the required level of cleanliness, and the desired sample throughput. The following protocols are designed to be compatible with LC-MS/MS analysis.

Caption: General workflow for FA-Met-OH sample preparation.

Protocol 1: Protein Precipitation (PPT)

This is the simplest and fastest method for removing the bulk of proteins from biological fluids and homogenates. Acetonitrile is often preferred for LC-MS applications as it is a common mobile phase component.

-

Causality: Cold acetonitrile disrupts the hydration shell around proteins, causing them to lose solubility and precipitate. This releases small molecules like FA-Met-OH into the solvent.

-

Procedure:

-

Thaw the biological sample (e.g., 100 µL of plasma) on ice.

-

Add the internal standard solution and briefly vortex.

-

Add 3 to 4 volumes of ice-cold acetonitrile (e.g., 300-400 µL).

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Incubate at -20°C for 20 minutes to maximize protein precipitation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase. Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

-

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent, leaving behind highly polar interferences like salts and sugars in the aqueous phase.

-

Causality: FA-Met-OH is a relatively polar molecule. The choice of an appropriate organic solvent (e.g., ethyl acetate) allows for its extraction from the aqueous matrix based on its partition coefficient. Adjusting the pH can modulate the charge state of interferents and improve extraction selectivity.

-

Procedure:

-

Begin with the supernatant obtained after protein precipitation (Protocol 1, Step 7) or directly with an aqueous sample like urine.

-

Add an equal or greater volume of a suitable water-immiscible organic solvent, such as ethyl acetate.

-

Vortex vigorously for 2 minutes to ensure maximum surface area contact between the two phases.

-

Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully aspirate the organic (top) layer and transfer it to a clean tube.

-

Repeat the extraction (Steps 2-5) on the remaining aqueous layer with a fresh aliquot of solvent and combine the organic extracts to improve recovery.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the extract as described in Protocol 1, Step 9.

-

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup and allows for analyte concentration, leading to improved sensitivity. It is highly reproducible and can be automated for high-throughput applications.[5][6]

-

Causality: A reversed-phase (e.g., C18) SPE cartridge contains a nonpolar stationary phase. The sample is loaded in a polar solvent, and nonpolar to moderately polar analytes like FA-Met-OH are retained. Polar impurities are washed away, and the analyte is then eluted with a less polar organic solvent.

-

Procedure:

-

Condition: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of LC-MS grade water. Do not let the cartridge run dry.

-

Load: Load the supernatant from a protein precipitation step (diluted 1:1 with water to ensure analyte retention) onto the cartridge at a slow, steady flow rate.

-

Wash: Pass 1 mL of 5% methanol in water through the cartridge to wash away salts and other highly polar interferences.

-

Elute: Elute the FA-Met-OH from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the extract as described in Protocol 1, Step 9.

-

Derivatization: A Strategy for Enhanced Sensitivity

For certain analytes, chemical derivatization can drastically improve analytical performance by increasing stability, enhancing chromatographic retention, and boosting ionization efficiency in the mass spectrometer's source.[7][8] While direct analysis of FA-Met-OH is feasible, derivatization of its hydroxyl group could be a valuable strategy if sensitivity is limited.

-

Principle: Reagents that add a permanently charged group or a readily ionizable moiety can significantly increase the signal in electrospray ionization (ESI) mass spectrometry.

-

Example Approach (Hypothetical): A reagent that targets hydroxyl groups could be used. The reaction would need to be optimized for temperature, time, and pH to ensure complete conversion without degrading the analyte. The derivatized product would then have a different mass and potentially improved chromatographic properties, requiring the development of a new LC-MS/MS method.

Summary and Data Tables

The optimal sample preparation strategy represents a balance between sample cleanliness, recovery, throughput, and cost.

Table 1: Comparison of Sample Preparation Methodologies

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|---|

| Throughput | High | Medium | High (with automation) |

| Cost per Sample | Low | Low-Medium | Medium-High |

| Matrix Effect | High | Medium | Low |

| Potential Recovery | High | Medium-High | Very High |

| Technical Skill | Low | Medium | Medium |

| Best For | Rapid screening, high sample loads | Removing lipids and salts | Highest sensitivity, low-level quantification |

Table 2: Hypothetical LC-MS/MS Parameters for FA-Met-OH Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| FA-Met-OH | 124.0 | 76.0 | 15 |

| (M+H)⁺ | [M-CH₂S+H]⁺ | ||

| ¹³CD₂-FA-Met-OH (IS) | 127.0 | 76.0 | 15 |

| | (M+H)⁺ | [M-¹³CD₂S+H]⁺ | |

Note: These mass transitions are predictive and must be empirically determined and optimized on the specific mass spectrometer being used.

Conclusion

The successful quantification of S-(hydroxymethyl)methanethiol (FA-Met-OH) is critically dependent on the pre-analytical and sample preparation stages. The protocols outlined in this application note provide a robust framework for researchers in drug development and life sciences to obtain high-quality, reproducible data. Careful consideration of sample stability, the selection of an appropriate extraction method—be it simple protein precipitation for high-throughput screening or solid-phase extraction for ultimate sensitivity—and the meticulous use of internal standards are the cornerstones of a self-validating and trustworthy analytical system. These methods will enable a more accurate understanding of the role of this formaldehyde adduct in both normal physiology and pathology.

References

-

Encyclopedia.pub. (2022). Formaldehyde Measurement in Biological Samples. Available at: [Link]

-

Centers for Disease Control and Prevention. (n.d.). Formaldehyde Lab Procedure Manual. Available at: [Link]

-

Megazyme. (n.d.). FORMALDEHYDE Assay Kit Booklet. Available at: [Link]

-

Shimadzu. (n.d.). Analysis of Formaldehyde in Drinking Water Using Triple Quadrupole LC/MS/MS [LCMS-8050]. Application News No. L533. Available at: [Link]

-

ResearchGate. (n.d.). Chemical equilibrium of formaldehyde and methanediol in hot water: Free-energy analysis of the solvent effect. Available at: [Link]

-

Chistov, A. A., et al. (2022). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Molecules, 27(12), 3849. Available at: [Link]

-

Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(14), 3290. Available at: [Link]

-

Drazic, A., & Winter, J. (2014). The physiological role of reversible methionine oxidation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(8), 1367-1382. Available at: [Link]

-

Food Standards Agency. (2012). Method development for analysis of formaldehyde in food-simulant extracts of melamine-ware by GC-MS and LC-MS/MS. Available at: [Link]

-

Collard, F., et al. (2020). Thioproline formation as a driver of formaldehyde toxicity in Escherichia coli. bioRxiv. Available at: [Link]

-

Stepanov, Y. V., et al. (2020). Approaches to Formaldehyde Measurement: From Liquid Biological Samples to Cells and Organisms. International Journal of Molecular Sciences, 21(23), 9239. Available at: [Link]

-

Vogt, C. C. (2003). Regulation of cell function by methionine oxidation and reduction. Biological Chemistry, 384(6), 845-852. Available at: [Link]

-

Tarrago, L., et al. (2018). Physiological Roles of Plant Methionine Sulfoxide Reductases in Redox Homeostasis and Signaling. Antioxidants, 7(9), 114. Available at: [Link]

-

Lu, K., et al. (2015). Formation, Accumulation, and Hydrolysis of Endogenous and Exogenous Formaldehyde-Induced DNA Damage. Chemical Research in Toxicology, 28(5), 1137-1147. Available at: [Link]

-

Varcus, G. A., et al. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Metabolites, 14(5), 263. Available at: [Link]

-

ResearchGate. (n.d.). Improved LC-MS Method for the Determination of Fatty Acids in Red Blood Cells by LC-Orbitrap MS. Available at: [Link]

-

Chen, H. J., et al. (2012). Multi-Class Carcinogenic DNA Adduct Quantification in Formalin-Fixed Paraffin-Embedded Tissues by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. Chemical Research in Toxicology, 25(7), 1473-1481. Available at: [Link]

-

ResearchGate. (n.d.). Diagram of formaldehyde metabolism and select adduct formation. Available at: [Link]

-

Frederiksen, M., et al. (2024). Online SPE-LC-MS-MS method for eight hydroxylated metabolites of polycyclic aromatic hydrocarbons in urine and determination of optimal sampling time after firefighter training. Toxicology Letters, 399, 11-19. Available at: [Link]

-

Well-Abas, I. S., et al. (2024). Formaldehyde regulates S-adenosylmethionine biosynthesis and one-carbon metabolism. Science, 386(6720), eadj8427. Available at: [Link]

-

Gleizer, S., et al. (2020). In Vivo Rate of Formaldehyde Condensation with Tetrahydrofolate. mSphere, 5(1), e00843-19. Available at: [Link]

-

Kim, S. J., et al. (2013). Measurement of OH Radicals in Aqueous Solution Produced by Atmospheric-pressure LF Plasma Jet. Journal of the Korean Physical Society, 63, 1028-1033. Available at: [Link]

-

ResearchGate. (n.d.). In Vivo Rate of Formaldehyde Condensation with Tetrahydrofolate. Available at: [Link]

-

Nguyen, T. L., et al. (2023). Methanediol from cloud-processed formaldehyde is only a minor source of atmospheric formic acid. Proceedings of the National Academy of Sciences, 120(48), e2311232120. Available at: [Link]

-

MDPI. (2018). Physiological Roles of Plant Methionine Sulfoxide Reductases in Redox Homeostasis and Signaling. Available at: [Link]

-

Hou, T., et al. (2023). A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia. RSC Advances, 13(51), 35919-35927. Available at: [Link]

-

Liu, G., et al. (2024). Effects of Dietary Supplementation of DL-Methionine or DL-Methionine Hydroxyl Analogue (MHA-Ca) on Growth Performance and Blood and Liver Redox Status in Growing Pigs. Antioxidants, 13(12), 1435. Available at: [Link]

-

The University of Liverpool Repository. (n.d.). Revisiting the application of molecular probe diagnostics on quantifying aqueous OH radicals in plasma-liquid systems. Available at: [Link]

-

van der Horst, J., et al. (2023). OH density and water vapor concentration gradients during plasma-droplet interactions. Plasma Sources Science and Technology, 32(5), 055005. Available at: [Link]

-

Patterson, B. W., et al. (1999). Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment. Journal of Lipid Research, 40(11), 2118-2123. Available at: [Link]

-

Alves, M., et al. (2024). Quantifying hydroxyl radicals generated by a low-temperature plasma using coumarin: methodology and precautions. Physical Chemistry Chemical Physics, 26(9), 7058-7067. Available at: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Thioproline formation as a driver of formaldehyde toxicity in Escherichia coli | bioRxiv [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. wwwn.cdc.gov [wwwn.cdc.gov]

- 5. Online SPE-LC-MS-MS method for eight hydroxylated metabolites of polycyclic aromatic hydrocarbons in urine and determination of optimal sampling time after firefighter training - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Targeted LC-MS/MS Workflow for FA-Met-OH (Furanacryloyl-Methionine) Quantitation

Introduction & Scope

Defining the Target: FA-Met-OH

In the context of drug development and biochemical assays, FA-Met-OH refers to N-[3-(2-furyl)acryloyl]-L-methionine (CAS: 261179-09-3). It is a synthetic amino acid derivative where the N-terminus of methionine is conjugated to a furanacryloyl (FA) group.

-

Chemical Formula: C₁₂H₁₅NO₄S

-

Molecular Weight: 269.32 g/mol [1]

-

Primary Application: It serves as a specific chromogenic and mass-tag substrate for metalloproteases (e.g., Carboxypeptidase A, Thermolysin) and deformylases.

-

Relevance in Drug Dev: While historically monitored via UV absorbance (shift in

upon hydrolysis), modern drug discovery requires Targeted Metabolomics (LC-MS/MS) to quantify FA-Met-OH in complex biological matrices (plasma, cell lysates) where UV interference is high. This allows for precise

The Analytical Challenge

Quantifying FA-Met-OH presents unique challenges distinct from endogenous amino acid analysis:

-

Hydrophobicity: The furanacryloyl group significantly increases retention on C18 compared to free methionine.

-

Stability: The furan ring is susceptible to oxidation; the thioether is prone to sulfoxide formation (

Da). -

Matrix Effects: In plasma, endogenous methionine and phospholipids can suppress ionization if not chromatographically resolved.

Experimental Design & Causality

Internal Standardization Strategy

To ensure "Trustworthiness" and self-validation, an internal standard (IS) is mandatory.

-

Gold Standard:

-FA-Met-OH (Custom synthesis). -

Practical Alternative: FA-Phe-OH (Furanacryloyl-Phenylalanine).

-

Reasoning: FA-Phe-OH shares the same furanacryloyl core and ionization properties but differs by the side chain (Benzyl vs. Methylthioethyl), providing similar retention and recovery characteristics without isobaric interference.

-

Sample Preparation: The "Crash & Shoot" vs. SPE

For high-throughput screening (HTS), we utilize a modified Protein Precipitation (PPT).

-

Solvent: Acetonitrile containing 0.1% Formic Acid.

-

Causality: Acidification dissociates the FA-Met-OH from plasma albumin (drug-protein binding) and stabilizes the carboxylic acid moiety.

-

-

Antioxidant: 10 mM Ascorbic Acid or TCEP added to the lysis buffer.

-

Causality: Prevents spontaneous oxidation of the Methionine sulfur to Methionine Sulfoxide during processing.

-

Detailed Protocol: Targeted LC-MS/MS Workflow

Reagents and Materials

-

Target: FA-Met-OH (High purity >98%).

-

Internal Standard: FA-Phe-OH (or stable isotope analog).

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Column: Waters ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 x 100 mm).

-

Selection Logic: The HSS T3 bonding is ideal for retaining polar-embedded compounds like FA-Met-OH while withstanding 100% aqueous conditions if early-eluting polar metabolites are also of interest.

-

Step-by-Step Sample Preparation

-

Aliquot: Transfer 50 µL of plasma/cell lysate to a 96-well plate.

-

Spike IS: Add 10 µL of Internal Standard solution (1 µM FA-Phe-OH in 50:50 MeOH:H2O).

-

Precipitation: Add 200 µL of ice-cold Acetonitrile + 0.1% Formic Acid + 10 mM TCEP .

-

Vortex/Shake: High-speed vortex for 2 minutes (ensure complete protein denaturation).

-